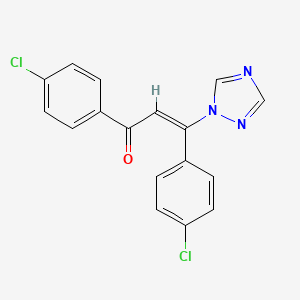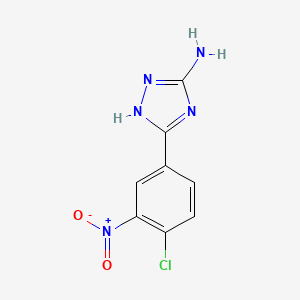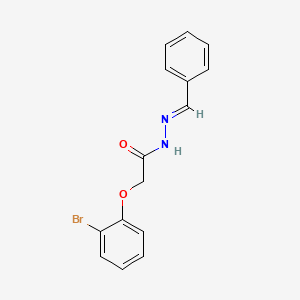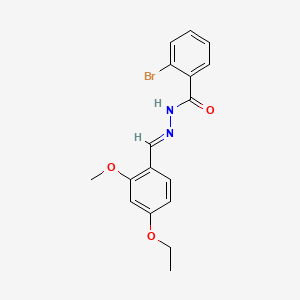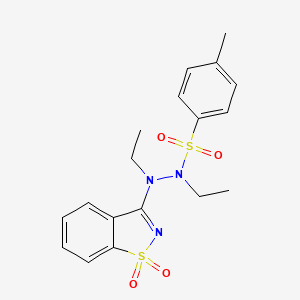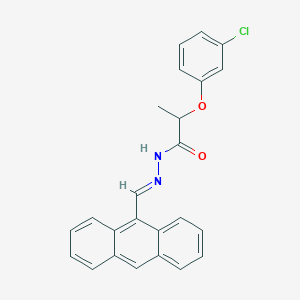
N'-(9-anthrylmethylene)-2-(3-chlorophenoxy)propanohydrazide
説明
N'-(9-anthrylmethylene)-2-(3-chlorophenoxy)propanohydrazide, commonly known as ACPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ACPH is a hydrazide derivative that has been synthesized through a multi-step process.
科学的研究の応用
ACPH has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, ACPH has been investigated for its anti-cancer and anti-inflammatory properties. In materials science, ACPH has been studied for its potential use as a fluorescent probe and as a building block for the synthesis of new materials. In environmental science, ACPH has been investigated for its potential use as a sensor for the detection of heavy metal ions.
作用機序
The mechanism of action of ACPH is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. Specifically, ACPH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ACPH has been shown to have several biochemical and physiological effects in laboratory experiments. In studies on cancer cells, ACPH has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In studies on inflammation, ACPH has been shown to reduce the production of inflammatory mediators. In addition, ACPH has been shown to have antioxidant properties and to scavenge reactive oxygen species.
実験室実験の利点と制限
One advantage of using ACPH in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with. However, one limitation of ACPH is its relatively low stability, which can make it difficult to store and handle.
将来の方向性
There are several future directions for ACPH research. One area of interest is the development of new ACPH derivatives with improved properties, such as increased stability or enhanced activity against specific targets. Another area of interest is the investigation of the environmental fate and toxicity of ACPH and its derivatives, particularly in the context of their potential use as sensors for heavy metal ions. Finally, further studies are needed to fully understand the mechanism of action of ACPH and its potential applications in various fields.
特性
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16(29-20-10-6-9-19(25)14-20)24(28)27-26-15-23-21-11-4-2-7-17(21)13-18-8-3-5-12-22(18)23/h2-16H,1H3,(H,27,28)/b26-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUHLPOBLJVABK-CVKSISIWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31)OC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31)OC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



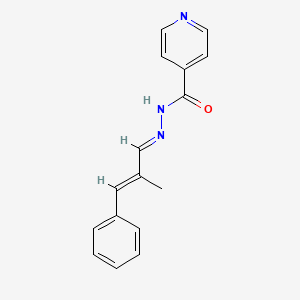
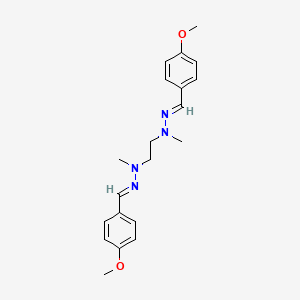

![3,3'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(6-hydroxybenzoic acid)](/img/structure/B3863526.png)
![5-(4-methoxybenzylidene)-3-[6-(4-methyl-1-piperazinyl)-6-oxohexyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3863530.png)

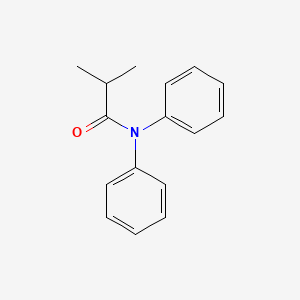
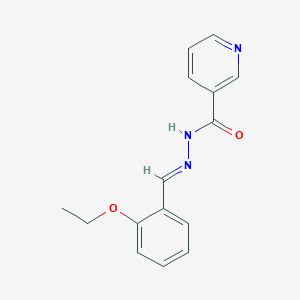
![N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3863542.png)
